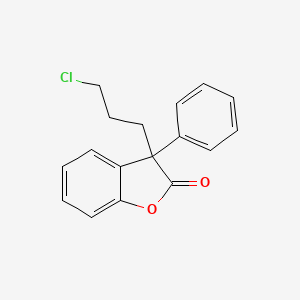
3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzofuran core with a chloropropyl and phenyl group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one typically involves the reaction of benzofuran with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzofuran core can undergo oxidation to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzofurans depending on the nucleophile used.
Oxidation Reactions: Products include benzofuran quinones.
Reduction Reactions: Products include dihydrobenzofurans.
科学的研究の応用
3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one involves its interaction with various molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The benzofuran core can interact with aromatic residues in proteins, affecting their structure and function. These interactions can modulate various biological pathways, leading to the observed biological activities of the compound.
類似化合物との比較
Similar Compounds
3-(3-Chloropropyl)-1-benzofuran-2(3h)-one: Lacks the phenyl group, leading to different biological activities.
3-Phenyl-1-benzofuran-2(3h)-one: Lacks the chloropropyl group, affecting its reactivity and applications.
3-(3-Bromopropyl)-3-phenyl-1-benzofuran-2(3h)-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one is unique due to the presence of both chloropropyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound in scientific research.
特性
CAS番号 |
6345-90-0 |
|---|---|
分子式 |
C17H15ClO2 |
分子量 |
286.8 g/mol |
IUPAC名 |
3-(3-chloropropyl)-3-phenyl-1-benzofuran-2-one |
InChI |
InChI=1S/C17H15ClO2/c18-12-6-11-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-16(17)19/h1-5,7-10H,6,11-12H2 |
InChIキー |
UFBLVMWCWRVMKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC2=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


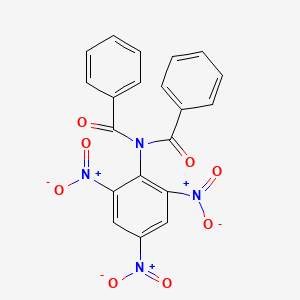
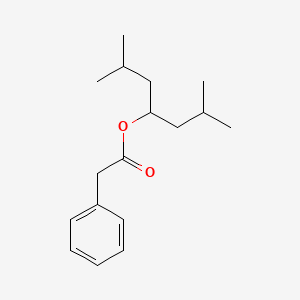
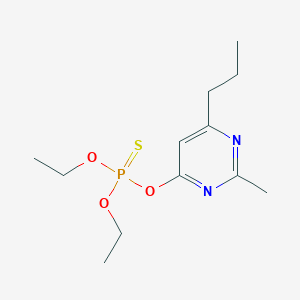
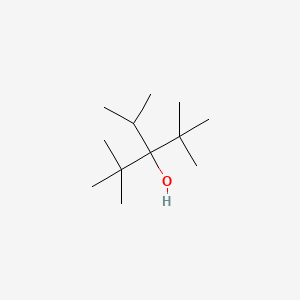
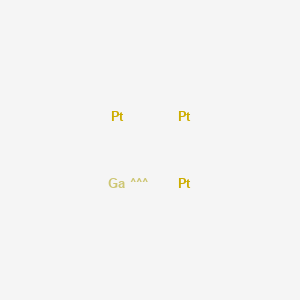
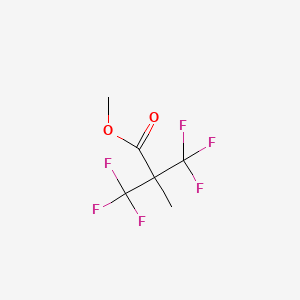

![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)



